molecular formula C14H23NO B1239221 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine CAS No. 73675-45-3

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

Cat. No. B1239221
CAS RN: 73675-45-3
M. Wt: 221.34 g/mol
InChI Key: YIHQSHZGUVBLTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenolic compounds like 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine involves complex chemical processes. For instance, derivatives of diphenylamine, such as Schiff bases, have been synthesized and evaluated for their antibacterial activity, showcasing the diverse synthetic routes employed in creating phenolic derivatives with varying biological activities (Kumar et al., 2020).

Scientific Research Applications

Mechanistic Insights into Palladium-Catalyzed Reactions

  • Study Overview : Research by Yap et al. (2014) investigated the reaction of structurally isomeric substituted N,N-dimethylethanamines with PdII ions. This study provides insights into the cyclometalation and C–N cleavage observed in these reactions, which are crucial for understanding the chemical behavior of compounds like 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine in palladium-catalyzed processes (Yap et al., 2014).

Diamine Bis(Phenolate) Complexes

  • Study Overview : Nielson and Waters (2010) synthesized diamine-bis(phenol) ligands, exploring their reactions with various catalysts to form complexes. This study contributes to the understanding of the behavior of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine derivatives in complex formation and their potential applications in catalysis (Nielson & Waters, 2010).

Electrochemical Oxidation Studies

  • Study Overview : Richards and Evans (1977) conducted a study on the electrochemical oxidation of compounds structurally similar to 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine. The research provides valuable information on the oxidation products and mechanisms, which are relevant for understanding the electrochemical properties of such compounds (Richards & Evans, 1977).

Proton Magnetic Spectroscopic Analysis

  • Study Overview : Hanna and Lau-cam (1984) developed a method using proton magnetic spectroscopy (PMR) for analyzing pharmaceutical samples containing compounds like 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine. This method enables the detection of degradation products and provides a non-invasive technique for pharmaceutical analysis (Hanna & Lau-cam, 1984).

Electrochemical Investigations

  • Study Overview : Speiser and Rieker (1979) investigated the anodic oxidation of compounds related to 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, providing insights into the electrochemical behavior and potential applications of these compounds in electrochemical sensors or energy storage devices (Speiser & Rieker, 1979).

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-14(2,3)12-6-8-13(9-7-12)16-11-10-15(4)5/h6-9H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHQSHZGUVBLTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223929
Record name N,N-Dimethyl-2-(4-tert-butylphenoxy)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

CAS RN

73675-45-3
Record name N,N-Dimethyl-2-(4-tert-butylphenoxy)ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073675453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-2-(4-tert-butylphenoxy)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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